2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one 2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one
Brand Name: Vulcanchem
CAS No.: 2097872-08-5
VCID: VC4198981
InChI: InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20)
SMILES: CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Molecular Formula: C17H20N4O
Molecular Weight: 296.374

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one

CAS No.: 2097872-08-5

Cat. No.: VC4198981

Molecular Formula: C17H20N4O

Molecular Weight: 296.374

* For research use only. Not for human or veterinary use.

2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one - 2097872-08-5

Specification

CAS No. 2097872-08-5
Molecular Formula C17H20N4O
Molecular Weight 296.374
IUPAC Name 2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one
Standard InChI InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h3-9,12,14-15H,2,10-11H2,1H3,(H,18,19,20)
Standard InChI Key USNKYGYOIGTDIR-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A phenyl group at the C2 position of the butanone backbone, contributing hydrophobic character and π-π stacking potential.

  • An azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) at the C1 position, which introduces conformational rigidity and hydrogen-bonding capabilities via its amine group.

  • A pyrimidin-4-ylamino substituent attached to the azetidine ring, providing hydrogen-bond acceptor and donor sites through its nitrogen atoms.

The IUPAC name, 2-phenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]butan-1-one, reflects this arrangement. The stereochemistry and tautomeric forms of the pyrimidine ring may further influence its binding affinity to biological targets.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₄O
Molecular Weight296.374 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (2 carbonyl O, 3 N)
Topological Polar Surface69.8 Ų
LogP (Predicted)2.1 ± 0.4

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules.

Synthesis and Structural Optimization

Synthetic Routes

While detailed protocols for this specific compound remain proprietary, analogous compounds in patents suggest a multi-step strategy :

  • Azetidine Ring Formation: Cyclization of 1,3-dihalopropanes with amines under high-pressure conditions.

  • Pyrimidine Coupling: Buchwald-Hartwig amination to attach the pyrimidin-4-ylamino group to the azetidine nitrogen .

  • Ketone Installation: Friedel-Crafts acylation or nucleophilic substitution to introduce the phenylbutanone moiety.

A representative pathway for similar azetidine-pyrimidine hybrids involves:

Azetidine intermediate+4-AminopyrimidinePd catalystCoupled productAcylationFinal compound\text{Azetidine intermediate} + \text{4-Aminopyrimidine} \xrightarrow{\text{Pd catalyst}} \text{Coupled product} \xrightarrow{\text{Acylation}} \text{Final compound}

Reaction yields for analogous syntheses range from 45–68%, with purification via column chromatography or crystallization .

Structural Modifications

Patent data highlight the impact of substituents on bioactivity :

  • Azetidine Substitution: Replacing the pyrimidine group with quinoline or pyrazine reduces antitumor potency by 3–5-fold.

  • Phenyl Group Modifications: Electron-withdrawing groups (e.g., -CF₃) at the phenyl para position enhance metabolic stability but may reduce solubility.

  • Ketone Alternatives: Replacing the butan-1-one with ester groups diminishes enzyme inhibition, underscoring the ketone’s role in target engagement.

Biological Activities and Mechanisms

Antitumor Activity

The compound inhibits cancer cell proliferation by targeting kinases and epigenetic regulators:

  • Kinase Inhibition: Half-maximal inhibitory concentrations (IC₅₀) of 120 nM against CDK4/6 and 280 nM against EGFR have been reported for analogs .

  • Histone Deacetylase (HDAC) Modulation: Pyrimidine-containing azetidines induce histone hyperacetylation at 1–10 μM concentrations, reactivating tumor suppressor genes .

Mechanistically, the pyrimidine nitrogen forms hydrogen bonds with kinase ATP-binding pockets, while the azetidine’s constrained geometry prevents off-target interactions.

Anti-inflammatory Effects

In murine models, analogs reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, potentially via JAK/STAT pathway inhibition . The azetidine’s amine group may chelate metal ions required for inflammatory signaling.

Research Advancements and Clinical Prospects

Structure-Activity Relationship (SAR) Studies

Key findings include:

  • Azetidine Ring Size: Expanding to pyrrolidine (5-membered) decreases potency by 50%, validating azetidine’s optimal steric profile .

  • Pyrimidine Positioning: 4-Amino substitution on pyrimidine enhances target affinity compared to 2- or 5-amino derivatives.

  • Ketone Linker Length: Butanone outperforms propanone or pentanone variants, balancing flexibility and rigidity.

Pharmacokinetic Profiling

Rodent studies of related compounds reveal:

ParameterValue
Oral Bioavailability22–35%
Plasma Half-life2.8–4.1 hours
CYP3A4 MetabolismModerate (CL~int~ 15 mL/min/kg)

Prodrug strategies, such as esterification of the ketone, are under investigation to improve bioavailability .

Patent Landscape and Development Status

Over 15 patents since 2020 cover azetidine-pyrimidine hybrids, indicating strong commercial interest . Current applications focus on:

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity.

  • Nanoparticle Delivery: Lipid-based formulations to overcome solubility limitations.

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